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Introduction: The Critical Role of Ternary
Complexes in Biology and Drug Discovery

Ternary complexes, consisting of three distinct biomolecules, are fundamental to numerous

cellular processes. Their formation can act as a molecular switch, initiating signaling cascades,
facilitating post-translational modifications, or bringing an enzyme to its substrate. In the
context of modern drug discovery, the ability to induce and measure the formation of these
complexes has become paramount. This is particularly true for the development of novel
therapeutic modalities like Proteolysis Targeting Chimeras (PROTACS), which function by
forming a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC
molecule itself, leading to the degradation of the target protein.[1][2][3]

Understanding the affinity, kinetics, and thermodynamics of ternary complex formation is crucial
for optimizing the efficacy and selectivity of such drugs.[3][4] A stable and cooperatively formed
ternary complex is often a prerequisite for efficient downstream biological activity.[5] This guide
provides an in-depth overview of the state-of-the-art techniques available to researchers for the
guantitative analysis of ternary complex formation, offering both theoretical insights and
practical, field-proven protocols.
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The Concept of Cooperativity in Ternary Complex
Formation

A key parameter in the study of ternary complexes is cooperativity (alpha, a). Cooperativity
guantifies how the binding of one component influences the binding of the other.[5][6] It is
calculated as the ratio of the dissociation constants (KD) of the binary interactions to the
dissociation constants within the ternary complex.[4][5]

e o> 1 (Positive Cooperativity): The two proteins exhibit a stronger interaction in the presence
of the small molecule linker than they would individually. This is often a desired characteristic
in drug design as it indicates a more stable ternary complex.[4]

o o<1 (Negative Cooperativity): The binding of one protein to the small molecule hinders the
binding of the second protein.

e o =1 (No Cooperativity): The binding events are independent of each other.[6]

The following diagram illustrates the equilibria involved in the formation of a ternary complex,
for instance, involving a target Protein of Interest (POI), a PROTAC, and an E3 ligase.
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Caption: Ternary complex formation equilibria.
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Biophysical Techniques for In Vitro Characterization

Biophysical methods provide quantitative data on the direct molecular interactions in a
controlled, cell-free environment. They are indispensable for detailed mechanistic studies and
lead optimization.

Surface Plasmon Resonance (SPR) and Bio-Layer
Interferometry (BLI)

SPR and BLI are label-free, real-time optical techniques that measure changes in mass on a
sensor surface.[1][2][7] They are powerful tools for determining the kinetics (kon, koff) and
affinity (KD) of both binary and ternary interactions.[1][2][6]

Principle of Operation: In a typical SPR/BLI experiment for ternary complex analysis, one of the
proteins (e.g., the E3 ligase) is immobilized on the sensor surface.[6] A solution containing the
second protein (e.g., the target protein) and the small molecule (e.g., the PROTAC) is then
flowed over the surface. The formation of the ternary complex on the sensor results in a
measurable signal change.[6]

Experimental Workflow Diagram:
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Caption: General workflow for SPR/BLI-based ternary complex analysis.

Protocol: SPR Analysis of a PROTAC-mediated Ternary Complex

This protocol outlines a general procedure for characterizing the formation of a ternary complex
between a Protein of Interest (POI), a PROTAC, and an E3 ligase using SPR.

Materials:
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e SPR instrument and sensor chips (e.g., CM5).

» Purified proteins: POl and E3 ligase.

e PROTAC compound.

e SPR running buffer (e.g., HBS-EP+).

e Immobilization reagents (EDC, NHS, ethanolamine).

Procedure:

o Surface Preparation: Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

[6]

e Ligand Immobilization: Inject the E3 ligase (e.g., at 10-50 pug/mL in a low ionic strength
buffer) to achieve a target immobilization level. Deactivate remaining active groups with
ethanolamine.[6]

e Binary Interaction Analysis:

o Inject a concentration series of the PROTAC over the immobilized E3 ligase surface to
determine the binary KD.

o Inject a concentration series of the POI to assess for any direct interaction with the E3
ligase.

o Ternary Interaction Analysis (Co-injection):

o Prepare a series of solutions containing a fixed, saturating concentration of the POl and a
varying concentration of the PROTAC.

o Inject these solutions over the E3 ligase surface.

o Data Analysis:

o Reference-subtract and blank-subtract the sensorgrams.
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o Fit the binary interaction data to a suitable binding model (e.g., 1:1 Langmuir) to obtain
kinetic and affinity constants.

o Fit the ternary interaction data to a ternary complex binding model to determine the affinity
of the PROTAC in the presence of the POI.[8]

o Calculate the cooperativity factor (a).[6][8]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[9][10] It
directly measures the heat released or absorbed during a binding event, providing a complete
thermodynamic profile (KD, stoichiometry (n), enthalpy (AH), and entropy (AS)) in a single,
label-free experiment.[11][12]

Causality in Experimental Choice: While SPR/BLI excel at kinetics, ITC provides unparalleled
insight into the thermodynamic drivers of complex formation. This is critical for understanding
whether an interaction is enthalpy-driven (stronger bonds) or entropy-driven (increased
disorder), which can guide rational drug design.[9]

Protocol: ITC Analysis of Ternary Complex Formation

Materials:

 Isothermal titration calorimeter.

» Purified proteins (POI and E3 ligase).

e PROTAC compound.

 Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).[13]
Procedure:

o Sample Preparation: Dialyze all proteins extensively against the same buffer. Dissolve the
PROTAC in the final dialysis buffer to minimize buffer mismatch effects.[11]

e Binary Titrations:
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o PROTAC into POI: Fill the ITC cell with the POI solution and titrate with the PROTAC
solution from the syringe.

o PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and titrate with the
PROTAC.

e Ternary Titration:
o Fill the ITC cell with the POI.
o Saturate the PROTAC solution in the syringe with the E3 ligase.
o Titrate the PROTAC/E3 ligase mixture into the POI solution.
o Data Analysis:
o Integrate the raw heat-flow data to generate a binding isotherm.

o Fit the isotherms to an appropriate binding model (e.g., one-site binding) to determine KD,
n, and AH.[11]

o Calculate the cooperativity factor (a) from the binary and ternary KD values.[5]

Comparison of Biophysical Techniques
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Cellular Techniques for In Vivo Characterization
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While biophysical assays provide precise measurements of molecular interactions, cellular
assays are essential to confirm that these interactions occur within the complex environment of
a living cell.

Resonance Energy Transfer (FRET and BRET)

Forster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer
(BRET) are proximity-based assays that measure the transfer of energy from a donor
fluorophore/luciferase to an acceptor fluorophore.[16][17] This energy transfer only occurs
when the donor and acceptor are in very close proximity (<10 nm), making these techniques
ideal for monitoring protein-protein interactions in live cells.[17]

Principle of Operation: For ternary complex detection, two of the interacting partners are
genetically fused to a donor and acceptor molecule, respectively. The addition of the third
component (e.g., a small molecule) that brings the donor and acceptor into proximity results in
an increased FRET/BRET signal.[9][18] The NanoBRET™ system, utilizing the bright
NanoLuc® luciferase, is particularly well-suited for these assays due to its high sensitivity.[9]
[18][19]

Experimental Workflow Diagram:
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Caption: General workflow for a live-cell FRET/BRET assay.
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Proximity Ligation Assay (PLA)

The in situ Proximity Ligation Assay (PLA) is a powerful technique that allows for the
visualization of protein-protein interactions within fixed cells or tissues.[20][21][22] It offers high
specificity and sensitivity, enabling the detection of endogenous protein complexes.[20]

Principle of Operation: Two primary antibodies from different species recognize the two
proteins of interest. Secondary antibodies, each conjugated to a unique DNA oligonucleotide
(PLA probes), bind to the primary antibodies.[21] If the two proteins are in close proximity (<40
nm), the oligonucleotides can be ligated to form a circular DNA template.[21][23] This template
is then amplified via rolling circle amplification, and the product is detected using fluorescently
labeled probes, appearing as distinct fluorescent spots.[21][23] Each spot represents a single
interaction event.

Protocol: In Situ PLA for Ternary Complex Detection

Materials:

Cells grown on coverslips.

Primary antibodies against POl and E3 ligase (from different species).

Duolink® In Situ PLA reagents (or equivalent).

Fluorescence microscope.

Procedure:

Cell Culture and Treatment: Culture cells on coverslips and treat with the small molecule
inducer (e.g., PROTAC) for the desired time.

» Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton
X-100 or saponin.

» Blocking: Block non-specific antibody binding sites.

e Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies.
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e PLA Probe Incubation: Wash and incubate with the PLA probes (e.g., anti-rabbit PLUS and
anti-mouse MINUS).[21]

 Ligation: Add the ligation solution containing ligase and two connector oligonucleotides.[21]

o Amplification: Add the amplification solution containing polymerase and fluorescently labeled
oligonucleotides.

e Mounting and Imaging: Mount the coverslips and visualize the PLA signals using a
fluorescence microscope.

e Quantification: Quantify the number of PLA spots per cell to determine the extent of ternary
complex formation.

Conclusion: An Integrated Approach to Ternary
Complex Characterization

No single technique can provide a complete picture of ternary complex formation. A robust
characterization strategy relies on an integrated approach, combining the strengths of different
methods. Biophysical techniques like SPR and ITC are essential for detailed mechanistic
understanding and for guiding the rational design of molecules that modulate these
interactions.[10][24] Cellular assays such as BRET and PLA are then critical to validate these
findings in a physiologically relevant context, ensuring that the desired interactions occur in the
complex milieu of a living cell.[16][25] By employing this multi-faceted approach, researchers
can gain the comprehensive insights needed to advance our understanding of cellular biology
and to accelerate the development of novel therapeutics that function through the formation of
ternary complexes.
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